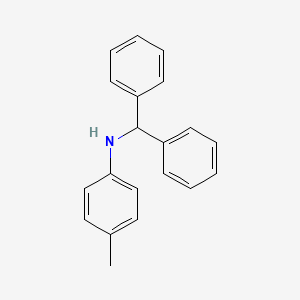

N-benzhydryl-4-methylaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzhydryl-4-methylaniline: is an organic compound that belongs to the class of benzhydryl compounds It is characterized by the presence of a benzhydryl group attached to a 4-methylaniline moiety

准备方法

Synthetic Routes and Reaction Conditions:

N-Methylation of Secondary Amines: One method involves the N-methylation of secondary amines under solvent-free ball milling conditions.

Methylation with Methanol: Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes.

Industrial Production Methods: Industrial production methods for N-benzhydryl-4-methylaniline typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

化学反应分析

Types of Reactions:

Oxidation: N-benzhydryl-4-methylaniline can undergo oxidation reactions, often resulting in the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

科学研究应用

Chemical Applications

Ligand in Catalysis:

N-benzhydryl-4-methylaniline serves as a ligand in the synthesis of late-transition metal complexes. These complexes are critical in catalyzing reactions such as ethylene polymerization and oligomerization, which are essential processes in the production of plastics and other materials.

Reactivity and Transformations:

The compound can undergo several chemical reactions:

- Oxidation: Produces N-oxides.

- Reduction: Forms corresponding amine derivatives.

- Electrophilic Aromatic Substitution: Engages in reactions like bromination and nitration.

Table 1: Summary of Chemical Reactions

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | N-oxides | Hydrogen peroxide, peracids |

| Reduction | Amines | Sodium borohydride, lithium aluminum hydride |

| Electrophilic Substitution | Substituted derivatives | Bromine, nitric acid, alkyl halides with aluminum chloride |

Biological Applications

Biological Activity:

Research indicates that derivatives of this compound exhibit significant biological activities. These include:

- Antimicrobial Properties: Effective against various bacterial strains, inhibiting protein and DNA synthesis without affecting cell wall synthesis.

- Anticancer Potential: Certain derivatives have shown promising anticancer activity by inducing apoptosis and causing cell cycle arrest in cancer cell lines such as MCF-7.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of benzhydryl derivatives against Clostridium perfringens. The results indicated a strong correlation between structural modifications and biological activity, suggesting that specific modifications enhance antimicrobial potency.

Case Study 2: Anticancer Activity

Another investigation highlighted that specific structural features of related compounds were crucial for their anticancer effectiveness. The most potent derivative demonstrated an IC50 value significantly lower than standard treatments, indicating its potential as a novel therapeutic agent.

Industrial Applications

Production of Dyes and Agrochemicals:

this compound is utilized in the manufacturing of dyes and agrochemicals. Its unique chemical properties allow for the development of various organic products that are integral to these industries.

作用机制

The mechanism of action of N-benzhydryl-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it can undergo ultrafast H-atom loss upon absorption of ultraviolet photons, leading to the formation of photofragments. This process is crucial for understanding the dissociative pathways and excited state decay mechanisms of biomolecule photoprotection in nature .

相似化合物的比较

Diphenylmethane: The parent structure of benzhydryl compounds, consisting of two benzene rings connected by a single methane.

2,6-Dibenzhydryl-4-methylaniline: A sterically encumbered derivative that undergoes diazotization and other reactions.

Uniqueness: N-benzhydryl-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

生物活性

N-benzhydryl-4-methylaniline, also known as N-(diphenylmethyl)-4-methylaniline, is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is part of a broader class of compounds that exhibit various biological activities. Research indicates that its derivatives are being explored for their effects on cellular functions and signal transduction pathways, which are critical for maintaining cellular homeostasis and responding to environmental stimuli.

Target Interactions

The compound interacts with several biological targets, including enzymes and receptors, influencing various biochemical pathways. These interactions can lead to significant changes in cellular processes such as proliferation, apoptosis, and metabolic regulation.

Chemical Reactions

this compound can undergo several chemical transformations:

- Oxidation: Leads to the formation of N-oxides.

- Reduction: Converts the compound to its corresponding amine derivatives.

- Substitution: Participates in electrophilic aromatic substitution reactions (e.g., bromination, nitration) which can modify its biological activity.

Antimicrobial Activity

A study focused on related compounds demonstrated significant antimicrobial properties against various bacterial strains, including Bacillus cereus and Clostridium perfringens. The mechanism involved inhibition of protein and DNA synthesis in bacteria, although no effect on cell wall synthesis was observed .

Anticancer Potential

Research has shown that certain derivatives of this compound exhibit anticancer activity. For instance, compounds derived from similar scaffolds demonstrated G2/M phase cell cycle arrest and induced apoptosis in breast cancer cell lines (MCF-7). These findings suggest that modifications to the benzhydryl structure can enhance anticancer efficacy by targeting tubulin polymerization .

Case Study 1: Antimicrobial Evaluation

In a comparative study of benzhydryl derivatives, one compound was identified as particularly effective against Clostridium perfringens, demonstrating a clear correlation between structural modifications and biological activity. The study employed regression analysis based on the Hansch approach to establish statistically significant correlations between chemical structure and antimicrobial potency .

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of related compounds revealed that specific structural features were crucial for their effectiveness against cancer cells. The most potent derivative showed an IC50 value significantly lower than standard treatments, indicating its potential as a novel therapeutic agent .

Data Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Bacillus cereus | Not specified | Inhibition of protein/DNA synthesis |

| Anticancer | MCF-7 (breast cancer) | 52 | G2/M phase arrest, apoptosis induction |

属性

IUPAC Name |

N-benzhydryl-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-16-12-14-19(15-13-16)21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20-21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUQQOMGPXVHHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。